2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid
Overview
Description
2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a tetrahydropyran moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid typically involves multiple steps. The final step often involves the carboxylation of the thiazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as platinum or lanthanide triflates are often employed to facilitate the hydroalkoxylation and cyclization steps .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites, while the tetrahydropyran moiety enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
- Tetrahydropyran-2-carboxylic acid
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
Uniqueness
2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid is unique due to the combination of its thiazole ring and tetrahydropyran moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
2-[2-(oxan-2-yloxy)ethoxy]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c13-10(14)8-7-18-11(12-8)17-6-5-16-9-3-1-2-4-15-9/h7,9H,1-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKMXOQBSUGIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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